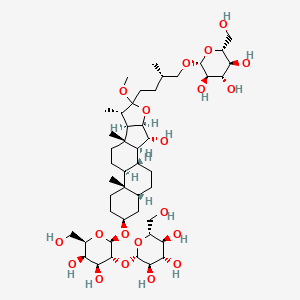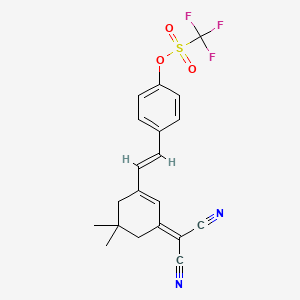
Nir-FP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Near-infrared fluorescent proteins (Nir-FP) are a class of proteins engineered from bacterial phytochrome photoreceptors. These proteins are invaluable for in vivo imaging due to their ability to absorb and emit light in the near-infrared spectrum, which allows for deep tissue penetration with minimal autofluorescence and scattering . This compound has become a crucial tool in various fields, including biology, medicine, and chemistry, for visualizing biological processes and structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nir-FP is typically synthesized through genetic engineering techniques. The process involves the insertion of genes encoding the desired protein into bacterial hosts, such as Escherichia coli, which then express the protein. The genes are often derived from bacterial phytochrome photoreceptors, which are known for their near-infrared light absorption properties .
Industrial Production Methods
For industrial-scale production, the genetically engineered bacteria are cultured in large bioreactors under controlled conditions to optimize protein yield. The proteins are then purified using techniques such as affinity chromatography, which exploits the specific binding properties of the protein to isolate it from other cellular components .
Analyse Chemischer Reaktionen
Types of Reactions
Nir-FP undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the protein, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: Replacement of one functional group in the protein with another, often through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like cyanide ions. The reactions are typically carried out under mild conditions to preserve the protein’s structure and function .
Major Products
The major products of these reactions are often modified versions of the original protein, with changes in their fluorescence properties. For example, oxidation can lead to a shift in the emission spectrum, making the protein emit light at different wavelengths .
Wissenschaftliche Forschungsanwendungen
Nir-FP has a wide range of applications in scientific research:
Chemistry: Used as a probe to study chemical reactions and molecular interactions.
Biology: Employed in live-cell imaging to visualize cellular processes in real-time.
Medicine: Utilized in diagnostic imaging to detect diseases such as cancer.
Industry: Applied in the development of biosensors for detecting environmental pollutants
Wirkmechanismus
Nir-FP exerts its effects through its ability to absorb and emit near-infrared light. The protein binds to a chromophore, typically biliverdin, which is responsible for its fluorescence. Upon excitation by near-infrared light, the chromophore emits light at a longer wavelength, which can be detected using specialized imaging equipment. This process involves several molecular pathways, including energy transfer and electron excitation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Green Fluorescent Protein (GFP): Emits light in the green spectrum and is widely used in biological imaging.
Red Fluorescent Protein (RFP): Emits red light and is used for multicolor imaging applications.
Cyan Fluorescent Protein (CFP): Emits cyan light and is often used in combination with other fluorescent proteins for FRET (Förster Resonance Energy Transfer) studies.
Uniqueness of Nir-FP
This compound is unique due to its near-infrared emission, which allows for deeper tissue imaging with minimal background interference. This makes it particularly valuable for in vivo studies where deep tissue penetration is required .
Eigenschaften
Molekularformel |
C20H17F3N2O3S |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
[4-[(E)-2-[3-(dicyanomethylidene)-5,5-dimethylcyclohexen-1-yl]ethenyl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C20H17F3N2O3S/c1-19(2)10-15(9-16(11-19)17(12-24)13-25)4-3-14-5-7-18(8-6-14)28-29(26,27)20(21,22)23/h3-9H,10-11H2,1-2H3/b4-3+ |
InChI-Schlüssel |
OYWSWWGOMJAIAB-ONEGZZNKSA-N |
Isomerische SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C |
Kanonische SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


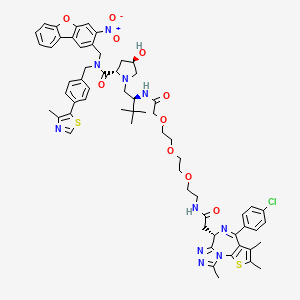
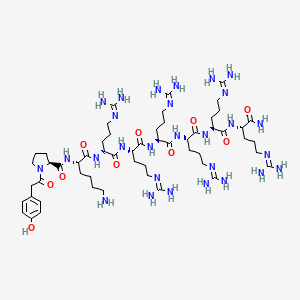
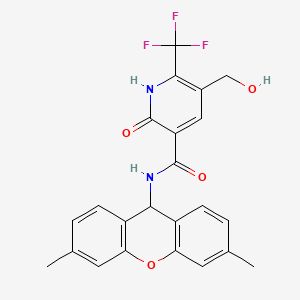
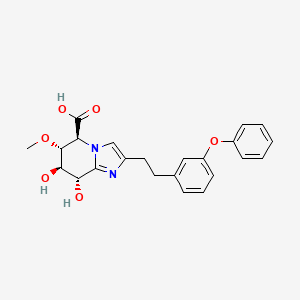
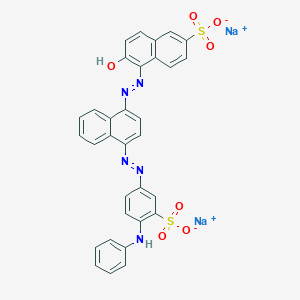
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
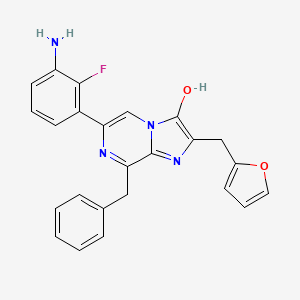
![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)

![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
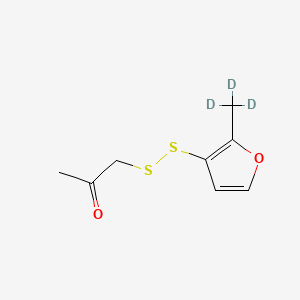
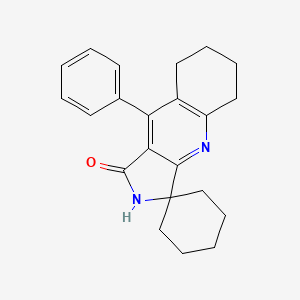
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
